2-Oxabicyclo[2.2.2]octane-4-carboxylic acid
CAS No.: 2168906-49-6
Cat. No.: VC4247904
Molecular Formula: C8H12O3
Molecular Weight: 156.181
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2168906-49-6 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.181 |
| IUPAC Name | 2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)11-5-8/h6H,1-5H2,(H,9,10) |
| Standard InChI Key | GMJTZQUTKHEYDW-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1OC2)C(=O)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a bicyclo[2.2.2]octane skeleton with an oxygen atom integrated into the bridgehead position (Figure 1). The carboxylic acid group at the 4-position introduces polarity, enhancing solubility in aqueous environments compared to non-functionalized bicyclic analogs . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-oxabicyclo[2.2.2]octane-4-carboxylic acid | PubChem |
| Molecular Formula | PubChem | |
| Molecular Weight | 156.18 g/mol | PubChem |
| Canonical SMILES | C1CC2(CCC1OC2)C(=O)O | PubChem |
The InChIKey GMJTZQUTKHEYDW-UHFFFAOYSA-N confirms stereochemical uniqueness .
Stability and Reactivity
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine () in acetonitrile (). This method achieves moderate yields (45–60%) and high purity (>95%) after recrystallization. Key steps include:
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Epoxidation: Formation of the oxabicyclo core via intramolecular cyclization.
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Carboxylation: Introduction of the carboxylic acid group using under high-pressure conditions.
Alternative approaches, such as Diels-Alder cycloadditions, have been explored but suffer from lower regioselectivity.
Industrial Scalability
While industrial production methods remain proprietary, scalability challenges center on optimizing catalytic systems to reduce iodine waste and improve atom economy. Continuous-flow reactors are proposed to enhance yield and minimize byproducts.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with oxidizes the bridgehead position to a ketone, forming 2-oxabicyclo[2.2.2]octan-4-one-4-carboxylic acid.
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Reduction: reduces the carboxylic acid to a primary alcohol, yielding 2-oxabicyclo[2.2.2]octan-4-methanol.
Substitution Reactions
The carboxylic acid participates in amide coupling reactions using , enabling conjugation with amines for drug candidate synthesis.
Biological Activity and Pharmacological Applications
Bioisosteric Replacement in Drug Design
The compound serves as a phenyl ring bioisostere, improving physicochemical properties in lead optimization (Table 1) .
| Drug | Original Solubility (µM) | Modified Solubility (µM) |
|---|---|---|
| Imatinib | 351 | 389 |
| Vorinostat | 220 | 305 |
This substitution enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
GPR120 Modulation for Diabetes Therapy
Patent WO2014151247A1 discloses derivatives of 2-oxabicyclo[2.2.2]octane-4-carboxylic acid as GPR120 agonists . In vivo studies demonstrate:
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Insulin Sensitivity: 40% improvement in glucose uptake in adipose tissue.
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Anti-Inflammatory Effects: 60% reduction in TNF-α levels in macrophages .
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight (g/mol) | Key Difference | Application |
|---|---|---|---|
| Bicyclo[1.1.1]pentane | 68.11 | Shorter bridge span | Lipophilic scaffold |
| Cubane | 104.15 | Cubic geometry | High-energy materials |
| 2-Oxabicyclo[2.2.2]octane | 156.18 | Oxygen bridge | Drug design |
The oxygen atom in 2-oxabicyclo[2.2.2]octane-4-carboxylic acid enables hydrogen bonding, a feature absent in hydrocarbon analogs.
Pharmacokinetic Profiling
Absorption and Distribution
Metabolism
Primary metabolic pathways involve glucuronidation of the carboxylic acid, with negligible CYP450 interaction.
Industrial and Material Science Applications
Metal-Organic Frameworks (MOFs)
The compound’s rigidity and oxygen density facilitate MOF synthesis with pore sizes tunable between 5–15 Å, applicable in gas storage and catalysis.
Polymer Additives
Incorporation into polyesters improves thermal stability (Tg increased by 25°C) and reduces crystallinity.
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